![molecular formula C20H18BrN5 B2425715 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline CAS No. 866870-58-8](/img/structure/B2425715.png)

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

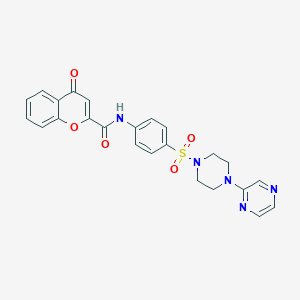

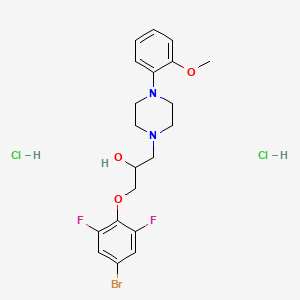

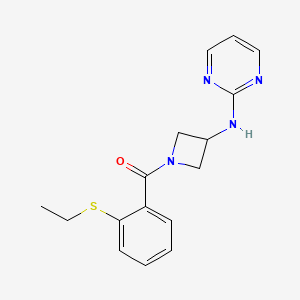

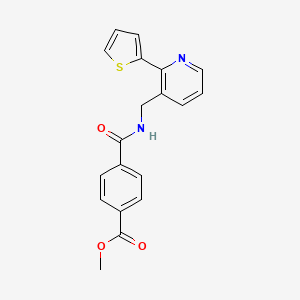

“3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are part of the N-containing heterocyclic compounds and have been associated with a wide range of biopharmaceutical activities .

Synthesis Analysis

Quinazolines can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of quinazolines . These reactions provide new entries into pharmaceutical ingredients of increasing complexity .

Molecular Structure Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidized to afford either the 1-oxide or 3-oxide derivatives .

Chemical Reactions Analysis

Quinazoline derivatives have been found to undergo various chemical reactions . They are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Quinazoline derivatives, including triazoloquinazolines, exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines. For instance, 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline has demonstrated significant inhibition of cell viability in breast cancer (MCF-7) cells . Further studies are needed to elucidate its precise mechanisms and potential clinical applications.

Antibacterial Activity

Quinazolines and their derivatives possess antibacterial properties. These compounds could serve as novel antibiotics to combat drug-resistant bacterial strains. Researchers have explored the antimicrobial effects of quinazolinones, including 3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline , against various bacterial species . Investigating their structure-activity relationships (SAR) is crucial for optimizing their efficacy.

Adenosine Receptor Antagonism

Triazoloquinazolines, including our compound of interest, may interact with adenosine receptors. These interactions could have implications for neurological disorders, cardiovascular health, and other physiological processes .

Orientations Futures

The future directions in the research of quinazoline derivatives involve the development of novel synthetic methods and the exploration of their potential applications in the fields of biology, pesticides, and medicine . Transition-metal-catalyzed reactions, in particular, have shown promise in the construction of quinazoline scaffolds .

Mécanisme D'action

Target of Action

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline is a derivative of quinazoline, a class of compounds known to exhibit significant biological activities Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) . They also inhibit chromatin-associated proteins in histones .

Mode of Action

For instance, they can inhibit the activity of enzymes like ULK1 and histone methyltransferase (G9a) . This inhibition can lead to changes in cellular processes, such as autophagy and gene expression.

Biochemical Pathways

Quinazoline derivatives have been associated with the regulation of autophagy and chromatin remodeling , which can affect various downstream cellular processes.

Result of Action

Quinazoline derivatives have been associated with anticancer activity , potentially due to their ability to inhibit key enzymes involved in cancer progression .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZPMZPBLYRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)